(S)-2-amino-3-(2-nitrophenyl)propanoic acid

Beschreibung

The exact mass of the compound (S)-2-amino-3-(2-nitrophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21949. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-amino-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

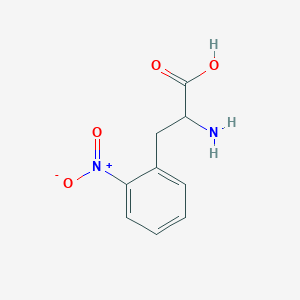

(2S)-2-amino-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347413 |

Source

|

| Record name | L-2-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-75-1 |

Source

|

| Record name | L-2-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (S)-2-amino-3-(2-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical research and development. This document details established synthetic methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

(S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as o-nitro-L-phenylalanine, is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its unique structure, featuring a nitro group at the ortho position of the phenyl ring, allows for diverse chemical modifications and makes it a useful component in the design of novel therapeutic agents and research tools. The synthesis of this compound in its enantiomerically pure (S)-form is crucial for its applications in biological systems. This guide explores the primary synthetic routes to achieve this goal.

Synthetic Pathways

The synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid presents a key challenge in achieving regioselectivity for the ortho-nitro substitution on the phenyl ring. Direct nitration of L-phenylalanine predominantly yields the para-substituted isomer (4-nitrophenylalanine) with only trace amounts of the desired ortho-isomer, making it an impractical approach for large-scale synthesis. Therefore, alternative strategies that build the amino acid framework onto a pre-functionalized 2-nitrophenyl scaffold are generally employed.

One of the most effective and widely applicable methods is a variation of the Erlenmeyer-Plöchl synthesis , which involves the condensation of 2-nitrobenzaldehyde with an N-acylglycine, followed by reduction and hydrolysis. To achieve the desired (S)-enantiomer, either a chiral resolution of the racemic product or an asymmetric adaptation of the synthesis is necessary.

Pathway 1: Erlenmeyer-Plöchl Synthesis and Resolution

This classical approach provides a reliable route to racemic 2-amino-3-(2-nitrophenyl)propanoic acid, which can then be resolved to isolate the (S)-enantiomer.

Logical Flow of the Erlenmeyer-Plöchl Synthesis Pathway

Caption: General workflow for the synthesis of the target compound via the Erlenmeyer-Plöchl reaction followed by chiral resolution.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of Racemic 2-amino-3-(2-nitrophenyl)propanoic acid

-

Azlactone Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours. The reaction mixture is then cooled, and the precipitated azlactone is filtered, washed with cold water, and dried.

-

Reduction of the Azlactone: The unsaturated azlactone is reduced to the saturated N-acetyl-2-nitrophenylalanine. A common method involves heating the azlactone with a mixture of red phosphorus and hydriodic acid.

-

Hydrolysis: The resulting N-acetyl-2-nitrophenylalanine is hydrolyzed by refluxing with a strong acid (e.g., 6M HCl) or by enzymatic hydrolysis to yield racemic 2-amino-3-(2-nitrophenyl)propanoic acid.

Chiral Resolution

The resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine), followed by fractional crystallization. Alternatively, enzymatic resolution methods can provide high enantioselectivity.

Pathway 2: Asymmetric Synthesis using a Chiral Glycine Enolate Equivalent

To circumvent the need for chiral resolution, asymmetric synthesis methodologies can be employed. One such strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with 2-nitrobenzyl bromide. This approach directly establishes the desired stereocenter.

Experimental Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of the target compound using a chiral glycine enolate equivalent.

Experimental Protocol: Asymmetric Alkylation

-

Enolate Formation: A solution of the chiral glycine equivalent (e.g., a Schiff base derived from glycine and a chiral auxiliary) in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78°C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is added dropwise to generate the chiral enolate.

-

Alkylation: 2-Nitrobenzyl bromide (1.0-1.2 eq), dissolved in the same anhydrous solvent, is added to the enolate solution at -78°C. The reaction is stirred at low temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). After extraction and purification of the alkylated product, the chiral auxiliary is removed by acidic hydrolysis to yield the desired (S)-2-amino-3-(2-nitrophenyl)propanoic acid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathways described. It is important to note that yields and enantiomeric excess can vary significantly depending on the specific reaction conditions, reagents, and purification methods employed.

| Parameter | Erlenmeyer-Plöchl with Resolution | Asymmetric Synthesis |

| Overall Yield | 15-30% (after resolution) | 40-60% |

| Enantiomeric Excess (ee) | >98% (after resolution) | >95% |

| Key Reagents | 2-Nitrobenzaldehyde, N-Acetylglycine, Chiral Resolving Agent | Chiral Glycine Equivalent, 2-Nitrobenzyl Bromide, Strong Base |

| Number of Steps | 4-5 | 3 |

Conclusion

The synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid is most effectively achieved through methods that avoid the direct, non-selective nitration of L-phenylalanine. The Erlenmeyer-Plöchl synthesis followed by chiral resolution is a robust and classical method for obtaining the target compound in high enantiopurity, although the overall yield can be modest due to the resolution step. For a more direct and potentially higher-yielding approach, asymmetric synthesis via the alkylation of a chiral glycine enolate equivalent offers an excellent alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired efficiency. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this valuable amino acid derivative.

physicochemical properties of L-2-nitrophenylalanine

An In-depth Technical Guide to the Physicochemical Properties of L-2-Nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (2-NPA), an unnatural amino acid of significant interest in peptide chemistry and protein engineering. Its unique photo-labile nature makes it a valuable tool for spatio-temporal control of biological processes. This document details its fundamental properties, the experimental protocols for their determination, and its primary application in polypeptide photocleavage.

Core Physicochemical Data

L-2-nitrophenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a nitro group at the ortho-position of the phenyl ring.[1] This modification is key to its unique photochemical reactivity.

Quantitative Properties

The key quantitative are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.19 g/mol | [2] |

| Melting Point | 223°C (with decomposition) | [2][3] |

| Boiling Point | 385.4 ± 32.0 °C (Predicted) | [2] |

| pKa | 2.03 ± 0.10 (Predicted) | [2] |

Qualitative Properties

The qualitative properties provide further insight into the handling and application of this compound.

| Property | Description | Source |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Slightly soluble in aqueous acid, methanol, and DMSO (requires heating and sonication for DMSO).[2][4] Generally, amino acids are soluble in water but not in non-polar organic solvents.[5][6] | |

| Storage Conditions | Store at 2°C - 8°C under an inert gas (Nitrogen or Argon).[2] |

Primary Application: Polypeptide Photocleavage

L-2-nitrophenylalanine is extensively used for the site-specific, photochemical cleavage of polypeptide backbones.[3][7][8] When incorporated into a peptide or protein sequence, irradiation with UV light (typically around 365 nm) induces a reaction that results in the scission of the peptide bond.[7] This process allows for the activation or inactivation of biologically active peptides and proteins with high spatial and temporal resolution.[7][8]

The mechanism involves the rearrangement of the nitrobenzyl group upon photolysis, followed by an addition reaction with the N-terminal amide group, and subsequent hydrolysis.[7] This unique reaction yields a C-terminal carboxylate group and an N-terminal cinnoline ring, effectively cleaving the polypeptide chain.[7][9]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of amino acids like L-2-nitrophenylalanine.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[10]

-

Principle: A small, uniform sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), sample packing wire or long glass tube.

-

Procedure:

-

Sample Preparation: A small amount of the dry L-2-nitrophenylalanine powder is introduced into the open end of a capillary tube. The sample is packed into the sealed end to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube onto a hard surface.[10][11]

-

Calibration: If required, calibrate the apparatus thermometer using standards with known melting points.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

If the approximate melting point is known (223°C), rapidly heat the block to about 20°C below this temperature.[11]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Reporting: Report the full melting range. Note that L-2-nitrophenylalanine melts with decomposition, which should be observed and recorded.[10]

-

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

-

Principle: The solubility of a compound is determined by its ability to form a homogenous solution with a solvent. For amino acids, solubility is influenced by the polarity of the side chain, pH, and temperature.[6]

-

Apparatus: Test tubes, vortex mixer, water bath, analytical balance.

-

Procedure:

-

Qualitative Assessment:

-

Place a small, consistent amount (e.g., 10 mg) of L-2-nitrophenylalanine into separate test tubes.

-

Add 1 mL of each test solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, DMSO) to the respective tubes.[5]

-

Agitate the tubes vigorously using a vortex mixer for 1-2 minutes.

-

Observe if the solid dissolves completely. Gentle warming in a water bath can be applied if necessary, especially for solvents like DMSO.[4][5]

-

Record the solubility as soluble, slightly soluble, or insoluble for each solvent.

-

-

Gravimetric Determination (for quantitative measurement):

-

Prepare a saturated solution by adding an excess amount of L-2-nitrophenylalanine to a known volume of the solvent at a specific temperature.

-

Stir the suspension for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a precise volume of the clear filtrate and place it in a pre-weighed container.

-

Evaporate the solvent completely under vacuum or gentle heat.

-

Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute, from which the solubility (e.g., in g/100 mL) can be calculated.

-

-

pKa Determination (Acid-Base Titration)

The pKa values of an amino acid's ionizable groups can be determined by monitoring the pH of a solution during titration with a strong acid or base.[12][13]

-

Principle: A titration curve is generated by plotting the pH of the amino acid solution against the volume of titrant added. The pKa is the pH at which an ionizable group is half-titrated (i.e., the concentrations of the protonated and deprotonated forms are equal). This corresponds to the midpoint of the flat "buffering" regions on the titration curve.[13][14]

-

Apparatus: pH meter, magnetic stirrer and stir bar, burette, beaker, standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution.

-

Procedure:

-

Preparation: Accurately weigh a sample of L-2-nitrophenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration with Base:

-

Place the amino acid solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.2-0.5 mL).[15]

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).

-

Identify the inflection points, which correspond to the equivalence points where the ionizable groups are fully titrated.

-

The pKa for the carboxylic acid group (pKa₁) is the pH at the point where half an equivalent of base has been added. The predicted pKa₁ for L-2-nitrophenylalanine is approximately 2.03.[2]

-

The pKa for the amino group (pKa₂) is the pH at the point where 1.5 equivalents of base have been added.

-

-

Optical Rotation Measurement

As a chiral molecule, L-2-nitrophenylalanine rotates the plane of polarized light. This property is measured using a polarimeter.[16][17]

-

Principle: Optical rotation is the angle by which a chiral compound rotates the plane of linearly polarized light.[18] The specific rotation [α] is a standardized physical constant calculated from the observed rotation, concentration, and path length.

-

Apparatus: Polarimeter, sample cell (polarimeter tube) of a known path length (e.g., 1 dm), analytical balance, volumetric flask.

-

Procedure:

-

Instrument Preparation: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up.[19]

-

Blank Measurement: Fill the sample cell with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument.[19]

-

Sample Preparation: Prepare a solution of L-2-nitrophenylalanine of a known concentration (c, in g/mL) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.[19]

-

Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[19]

-

Calculation of Specific Rotation: Calculate the specific rotation using Biot's law: [α] = α / (l * c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL. The temperature and wavelength used for the measurement should also be reported.

-

-

References

- 1. nbinno.com [nbinno.com]

- 2. L-2-NITROPHENYLALANINE CAS#: 19883-75-1 [amp.chemicalbook.com]

- 3. L-2-NITROPHENYLALANINE | 19883-75-1 [chemicalbook.com]

- 4. L-2-NITROPHENYLALANINE CAS#: 19883-75-1 [m.chemicalbook.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. microbenotes.com [microbenotes.com]

- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. scribd.com [scribd.com]

- 15. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. Optical rotation - Wikipedia [en.wikipedia.org]

- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

An In-depth Technical Guide to o-Nitrophenylalanine: Structure, Solubility, and Applications in Photocleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, solubility profile, and a key application of o-nitrophenylalanine. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in utilizing this unique amino acid derivative.

Chemical Structure and Properties

o-Nitrophenylalanine, also known as 2-nitrophenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] Its chemical structure is characterized by the presence of a nitro group (-NO2) at the ortho position (position 2) of the phenyl ring.

Chemical Structure of L-2-Nitrophenylalanine:

Key Properties:

| Property | Value |

| CAS Number | 19883-75-1[2][3][4] |

| Molecular Formula | C9H10N2O4[2][4] |

| Molecular Weight | 210.19 g/mol [2][4] |

| Appearance | White to Off-White Solid[4] |

| Melting Point | 223°C (decomposes)[3][4] |

| pKa | 2.03 ± 0.10 (Predicted)[4] |

Solubility Profile

The solubility of o-nitrophenylalanine is a critical parameter for its application in various experimental settings. While comprehensive quantitative data is limited, the following table summarizes the available information.

| Solvent | Solubility | Notes |

| Unspecified | 133.0 mg/mL (0.633 mol/L)[5] | The solvent for this high solubility value is not specified and should be treated with caution. |

| Methanol | Soluble / Slightly Soluble[2][4] | Qualitative descriptions vary. |

| DMSO | Soluble / Slightly Soluble (may require heating and sonication)[2][4] | Qualitative descriptions vary. |

| Aqueous Acid | Slightly Soluble[4] | |

| Water | Slightly Soluble (may require sonication) | General observation for similar amino acid derivatives. |

Application in Polypeptide Photocleavage

A significant application of o-nitrophenylalanine is its use as a photosensitive residue that can induce site-specific cleavage of a polypeptide backbone upon irradiation with UV light.[1] This technique offers precise spatial and temporal control over protein function, making it a valuable tool in cell biology and proteomics.

Mechanism of Photocleavage

The photocleavage process is initiated by the excitation of the nitro group upon absorption of UV light (typically around 365 nm). This leads to an intramolecular rearrangement, resulting in the cleavage of the adjacent peptide bond and the formation of a C-terminal carboxylate and an N-terminal cinnoline derivative.

Caption: Proposed mechanism of polypeptide photocleavage induced by o-nitrophenylalanine.

Experimental Protocol: Site-Specific Photocleavage of a Protein

This protocol outlines the general steps for incorporating o-nitrophenylalanine into a target protein and inducing photocleavage.

1. Genetic Incorporation of o-Nitrophenylalanine:

-

Objective: To express a target protein with o-nitrophenylalanine incorporated at a specific site.

-

Methodology: This is typically achieved using an amber suppressor tRNA/tRNA synthetase pair that is orthogonal to the host's translational machinery (e.g., in E. coli). The codon for the desired incorporation site in the gene of interest is mutated to an amber stop codon (TAG). The orthogonal tRNA synthetase is engineered to specifically recognize and aminoacylate the suppressor tRNA with o-nitrophenylalanine. When the host cell is grown in media supplemented with o-nitrophenylalanine, the amino acid is incorporated at the amber codon site during protein translation.

2. Protein Expression and Purification:

-

Objective: To produce and isolate the o-nitrophenylalanine-containing protein.

-

Methodology:

-

Transform E. coli cells with plasmids encoding the target protein with the amber codon and the orthogonal tRNA/synthetase pair.

-

Grow the cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics and o-nitrophenylalanine.

-

Induce protein expression using an appropriate inducer (e.g., IPTG or arabinose).

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

3. Photocleavage Reaction:

-

Objective: To induce cleavage of the purified protein at the o-nitrophenylalanine residue.

-

Methodology:

-

Prepare a solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Transfer the protein solution to a UV-transparent cuvette (e.g., quartz).

-

Irradiate the sample with a UV lamp at a wavelength of approximately 365 nm. The duration and intensity of irradiation will need to be optimized for the specific protein and experimental setup.

-

Monitor the cleavage reaction over time by taking aliquots and analyzing them by SDS-PAGE. The appearance of two smaller protein fragments corresponding to the expected cleavage products will indicate a successful reaction.

-

4. Analysis of Cleavage Products:

-

Objective: To confirm the identity and quantify the efficiency of the cleavage products.

-

Methodology:

-

SDS-PAGE: Visualize the cleavage products and estimate the cleavage efficiency by densitometry of the protein bands.

-

Mass Spectrometry (e.g., ESI-MS): Precisely determine the molecular weights of the cleavage products to confirm their identities.

-

HPLC: Separate and quantify the starting material and cleavage products.

-

Caption: Experimental workflow for photocleavage of a protein using o-nitrophenylalanine.

References

Commercial Availability and Technical Guide for 2-Nitrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 2-nitrophenylalanine, a photo-activatable non-canonical amino acid. It is an essential tool for researchers and professionals in drug development and protein engineering. This guide details its procurement, experimental applications, and the fundamental mechanism of its action.

Commercial Sourcing of 2-Nitrophenylalanine

2-Nitrophenylalanine is commercially available from a variety of suppliers in its L-, D-, and DL-isomeric forms, as well as with protecting groups suitable for peptide synthesis, such as Fmoc. The purity and available quantities vary by supplier, impacting its suitability for different research and development applications. Below is a summary of representative commercial sources.

| Supplier | Product Name | Isomer | Purity | Available Quantities | Price (USD) | CAS Number |

| Biosynth | 2-Nitro-L-phenylalanine | L | Not Specified | 1 g, 2 g, 5 g | $199.65 (1g) | 19883-75-1[1] |

| ChemUniverse | L-2-NITROPHENYLALANINE | L | 95% | 1 g, 5 g, 10 g | $66.00 (1g) | 19883-75-1[2] |

| Chem-Impex | D-2-Nitrophenylalanine | D | ≥ 98% (HPLC) | 250 mg | $93.14 (250mg) | 169383-17-9[3] |

| Sigma-Aldrich | Fmoc-2-nitro-L-phenylalanine | L | 98% (HPLC) | 1 g | $228.00 (1g) | 210282-30-7[4] |

| Santa Cruz Biotechnology | FMOC-2-Nitro-L-phenylalanine | L | Not Specified | Not Specified | Inquiry | 210282-30-7[5] |

| Simson Pharma Limited | L-2-Nitrophenylalanine | L | High Quality | Inquiry | Inquiry | 19883-75-1 |

| Shanghai Amole Biotechnology Co., Ltd. | 2-Nitrophenylalanine | Not Specified | Not Specified | 100 mg | Inquiry | Not Specified[6] |

| Aquigen Bio Sciences | L-2-Nitrophenylalanine | L | High Quality | Inquiry | Inquiry | 19883-75-1[7] |

| P212121 Store | 2-Nitro-L-phenylalanine | L | > 97.0% | 1 g, 5 g, 25 g | $76.00 (1g) | 19883-75-1[8] |

Core Applications in Research and Drug Development

2-Nitrophenylalanine is a valuable tool in biochemical research and pharmaceutical development due to its unique photosensitive properties.[9][10] When incorporated into a peptide or protein, the nitro group on the phenylalanine ring can undergo a photochemical reaction upon exposure to UV light, leading to precise cleavage of the polypeptide backbone.[10][11] This enables spatiotemporal control over protein activity, making it an ideal component for:

-

Photo-activatable drug delivery systems: Drugs can be caged with peptides containing 2-nitrophenylalanine, rendering them inactive until they reach the target site, where they can be activated with light.

-

Studying protein degradation pathways: The controlled cleavage of specific proteins allows for the investigation of their degradation kinetics and pathways within cellular environments.

-

Probing protein-protein interactions: By selectively cleaving a protein within a complex, researchers can study the effects on the complex's stability and function.

-

Enzyme mechanism studies: The introduction of a photocleavable site can be used to trap enzymatic intermediates or to study the role of specific domains in enzyme function.[9]

Experimental Protocols

Synthesis of p-Nitrophenylalanine

A common method for the synthesis of p-nitrophenylalanine involves the nitration of L-phenylalanine.[12]

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 90%)

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

-

Ice

Procedure:

-

Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C.

-

Slowly add 3.0 ml of HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

-

After the addition of HNO₃ is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture over about 200 ml of ice and dilute to approximately 700 ml with water.

-

Heat the solution to a boil and neutralize it with about 80 g of PbCO₃.

-

Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions.

-

Filter the solution again and reduce the filtrate to one-third of its original volume.

-

Filter the solid that forms and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to yield p-nitrophenylalanine (yields of 50-55% have been reported).[12]

Site-Specific Incorporation of 2-Nitrophenylalanine into Proteins

This protocol describes the genetic incorporation of 2-nitrophenylalanine into a protein of interest in E. coli in response to an amber stop codon (TAG).[11]

Materials:

-

E. coli strain (e.g., DH10B)

-

Expression plasmid for the target protein with a TAG codon at the desired incorporation site (e.g., pBAD-T4L-61TAG).

-

Plasmid encoding the engineered aminoacyl-tRNA synthetase specific for 2-nitrophenylalanine and its cognate tRNA (e.g., pBK-TyrRS-2NPA).

-

Growth media (e.g., GMML)

-

Kanamycin (50 µg/mL)

-

Ampicillin (50 µg/mL)

-

2-Nitrophenylalanine (1 mM)

-

Arabinose (0.05%)

-

Ni-NTA affinity chromatography resin

Procedure:

-

Co-transform the E. coli host strain with the two plasmids (pBAD-T4L-61TAG and pBK-TyrRS-2NPA).

-

Grow a 1 L culture in GMML medium containing kanamycin, ampicillin, and 1 mM 2-nitrophenylalanine at 37°C to an optical density at 600 nm (OD600) of 0.5.[11]

-

Induce protein expression by adding arabinose to a final concentration of 0.05%.

-

Incubate the culture with shaking at 30°C for 18 hours.

-

Harvest the cells by centrifugation.

-

Purify the His-tagged protein using Ni-NTA affinity chromatography under native conditions according to the manufacturer's protocol.

Photocleavage of a Protein Containing 2-Nitrophenylalanine

This protocol outlines the procedure for the light-induced cleavage of a protein containing a 2-nitrophenylalanine residue.[11]

Materials:

-

Purified protein containing 2-nitrophenylalanine (e.g., 10 µM solution).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

UV light source (e.g., Oriel 500W Mercury arc lamp).

-

365 nm band-pass filter.

-

Quartz cuvette.

Procedure:

-

Prepare a solution of the purified protein in PBS at the desired concentration (e.g., 10 µM).

-

Place the solution in a quartz cuvette.

-

Irradiate the sample with UV light at 365 nm using a suitable light source and filter. The duration of irradiation will depend on the quantum yield of the specific 2-nitrophenylalanine residue and the intensity of the light source.

-

Monitor the cleavage reaction by a suitable analytical method, such as SDS-PAGE or mass spectrometry.

Visualizing Key Processes

Photocleavage Mechanism of 2-Nitrophenylalanine

The photocleavage of the polypeptide backbone at a 2-nitrophenylalanine residue proceeds through an unusual cinnoline-forming reaction upon irradiation with 365 nm light.[11]

References

- 1. biosynth.com [biosynth.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-2-nitro-L-phenylalanine 98 HPLC 210282-30-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2-Nitrophenylalanine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. L-2-Nitrophenylalanine | CAS No: 19883-75-1 [aquigenbio.com]

- 8. store.p212121.com [store.p212121.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

mechanism of action of photocleavable amino acids.

An In-depth Technical Guide to the Mechanism of Action of Photocleavable Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the function of photocleavable amino acids, invaluable tools in chemical biology, drug delivery, and materials science. By utilizing light as a traceless reagent, these molecules offer precise spatiotemporal control over the release of bioactive compounds. This document details the photochemical reactions, quantitative performance metrics, and experimental considerations for the most prevalent classes of photocleavable protecting groups (PPGs) used to "cage" amino acids.

Core Principles of Photocleavage

The fundamental principle behind photocleavable amino acids lies in the use of a photolabile protecting group (PPG) attached to a functional group of the amino acid, rendering it inactive.[1] Upon irradiation with light of a specific wavelength, the PPG absorbs a photon, initiating a series of photochemical reactions that culminate in the cleavage of the bond between the PPG and the amino acid.[2] This process, often referred to as "uncaging," restores the natural structure and function of the amino acid.

The ideal PPG exhibits several key characteristics:

-

High Photochemical Quantum Yield (Φ): A measure of the efficiency of the photoreaction, representing the number of molecules undergoing a specific event (cleavage) per photon absorbed.

-

Wavelength Specificity: The PPG should be cleavable at a wavelength that is biocompatible and does not damage surrounding tissues or other molecules, ideally in the near-UV to visible range (>350 nm).[3]

-

Clean and Rapid Cleavage: The photorelease should be fast and produce non-toxic byproducts that do not interfere with the biological system under investigation.[4]

-

Stability: The caged compound must be stable under physiological conditions and in the absence of light.[2]

Major Classes of Photocleavable Protecting Groups for Amino Acids

ortho-Nitrobenzyl (oNB) Derivatives

The ortho-nitrobenzyl group and its derivatives are the most widely used class of PPGs for caging amino acids and other biomolecules.[1][5][6]

Mechanism of Action:

The photocleavage of o-nitrobenzyl-based PPGs proceeds through a Norrish Type II-like mechanism.[1] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[5][6][7] This intermediate then undergoes rearrangement and subsequent hydrolysis to release the caged amino acid and an o-nitrosobenzaldehyde byproduct.[5]

Below is a diagram illustrating the general photochemical cleavage pathway for o-nitrobenzyl and its derivatives.

Common examples of o-nitrobenzyl-based PPGs include the nitroveratryloxycarbonyl (NVOC) group and the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (MeNVOC) group.[2] The introduction of methoxy groups on the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths.[7]

Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained prominence due to their favorable photophysical properties, including absorption at longer wavelengths and often higher quantum yields compared to o-nitrobenzyl derivatives.[8][9]

Mechanism of Action:

The photorelease mechanism of coumarin-based PPGs typically involves the heterolytic cleavage of the bond between the coumarin core and the protected amino acid from an excited singlet state.[8][9] This process forms a contact ion pair (CIP) intermediate, consisting of a coumarin cation and the amino acid anion.[9][10] The stability of this intermediate is a critical determinant of the uncaging efficiency. Factors that stabilize the cationic intermediate can lead to an increased quantum yield.[9]

The following diagram illustrates the workflow for enhancing the quantum yield of coumarin-based PPGs.

Phenacyl-Based Protecting Groups

Phenacyl esters are another important class of PPGs, particularly for protecting the carboxyl group of amino acids.[2]

Mechanism of Action:

The photochemistry of phenacyl esters involves an initial n→π* transition, followed by different reaction pathways depending on the substitution pattern. For p-hydroxyphenacyl esters, an intriguing rearrangement accompanies the release of the substrate, which proceeds with a high quantum yield and produces a single major byproduct.[4]

Quantitative Data on Photocleavable Amino Acids

The efficiency of photocleavage is a critical parameter for the application of these molecules. The following table summarizes key quantitative data for some common photocleavable amino acids.

| Photocleavable Protecting Group | Amino Acid | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Time | Reference |

| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl (DMNB) | Glutamate | 347 (1P), 720 (2P) | - | - | [11] |

| 7-Nitroindolinyl (NI) | Glutamate | 347 (1P), 720 (2P) | - | - | [11] |

| 2-Nitrophenylpropoxycarbonyl (NPPOC) | Various | 365 | ~2x faster than NVOC | - | [12] |

| Thiocarbonyl benzoquinolone | Phenylalanine | 419 | - | < 1 min | [13] |

| 2-Nitrophenylalanine (in peptide) | - | 365 | 0.07 ± 0.01 | - | [14] |

Experimental Protocols

General Procedure for Photolysis of an N-Z(2-NO2) Amino Acid or Peptide

This protocol is adapted from a general procedure for the photodeprotection of 2-nitrobenzyl protected amino acids and peptides.[2]

Materials:

-

N-Z(2-NO2) protected amino acid or peptide

-

Ethanol, dioxane, or chloroform

-

Water-cooled Pyrex immersion-type photochemical reactor

-

125-W Hg quartz lamp

-

CuSO4 filter solution (optional, for photosensitive amino acids)

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

Procedure:

-

Prepare a 0.01-0.05 M solution of the N-Z(2-NO2) protected amino acid or peptide in a suitable solvent (e.g., ethanol, dioxane, or chloroform).

-

Place the solution in the water-cooled Pyrex photochemical reactor.

-

For photosensitive amino acids like phenylalanine or tryptophan, use a CuSO4 filter solution to block light with a wavelength of less than 320 nm.

-

Irradiate the solution with the 125-W Hg quartz lamp. The irradiation time can vary from 0.5 to 3.5 hours depending on the substrate.

-

Monitor the progress of the reaction by TLC.

-

For potentially higher yields, 5 equivalents of H2SO4 or 10 equivalents of semicarbazide hydrochloride can be added to the reaction mixture.

-

After the reaction is complete, remove the solvent from the photolysate under reduced pressure using a rotary evaporator.

Synthesis of Nα-Ddz Amino Acids

The 3,5-dimethoxy-α,α-dimethylbenzyloxycarbonyl (Ddz) group is another photocleavable protecting group. The following is a general procedure for its introduction onto an amino acid.[2]

Materials:

-

Amino acid

-

Trimethylbenzylammonium hydroxide solution (Triton B, 40% in MeOH)

-

Methanol (MeOH)

-

Benzene

-

Ddz-N3 or pentachlorophenyl mixed carbonate 8

-

Apparatus for reactions under exclusion of moisture

Procedure:

-

Dissolve the amino acid (230 mmol) in a solution of trimethylbenzylammonium hydroxide (Triton B, 40% in MeOH, 100 mL, 240 mmol) and methanol (200 mL) at 40-60 °C. Add water if necessary to achieve complete dissolution.

-

Evaporate the solution under reduced pressure.

-

Dissolve the residue twice in benzene (500 mL) and evaporate under reduced pressure after each dissolution to remove residual water.

-

Under anhydrous conditions, dissolve the residue and react it with Ddz-N3 (7) or the pentachlorophenyl mixed carbonate 8 to introduce the Ddz protecting group.

Applications in Drug Development and Research

Photocleavable amino acids are powerful tools for:

-

Spatially and Temporally Controlled Drug Release: By incorporating a photocleavable amino acid into a peptide-based drug or a drug carrier, the active compound can be released at a specific time and location with light, minimizing off-target effects.[15][16]

-

Probing Biological Processes: Caged amino acids can be used to study the dynamics of cellular processes with high precision. For example, the rapid release of a neurotransmitter like glutamate can be used to study synaptic transmission.[11]

-

Protein Engineering and Activation: The incorporation of photocleavable unnatural amino acids into proteins allows for the optical control of protein function.[17][18]

-

Solid-Phase Peptide Synthesis: Photocleavable linkers can be used to attach peptides to a solid support, allowing for cleavage from the resin under mild, light-induced conditions.[19]

The following diagram depicts a simplified workflow for light-activated drug delivery using photocleavable amino acids.

Conclusion

Photocleavable amino acids represent a versatile and powerful technology for controlling biological and chemical processes with unprecedented precision. A thorough understanding of their mechanisms of action, photochemical properties, and experimental considerations is crucial for their successful application in research and drug development. As research continues to yield new PPGs with improved properties, the scope of applications for these light-sensitive molecules will undoubtedly expand, opening new avenues for scientific discovery and therapeutic innovation.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. azom.com [azom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives | MDPI [mdpi.com]

- 16. Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04481A [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Nitrophenylalanine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of the three isomers of nitrophenylalanine: ortho-(2-), meta-(3-), and para-(4-). These unnatural amino acids have garnered significant interest in various scientific disciplines, from synthetic chemistry to protein engineering and drug discovery. This document details key experimental protocols, presents comparative quantitative data, and visualizes relevant chemical and biological pathways to serve as a valuable resource for the scientific community.

Discovery and Historical Context

The history of nitrophenylalanine isomers is intrinsically linked to the broader history of amino acid chemistry. While the natural amino acid phenylalanine was first isolated in 1879 and synthesized by Erlenmeyer and Lipp in 1882, the introduction of a nitro group to its phenyl ring came later with the advancements in aromatic nitration chemistry.

The primary method for the synthesis of nitrophenylalanine isomers has historically been the direct nitration of phenylalanine. This electrophilic aromatic substitution reaction, typically employing a mixture of nitric acid and sulfuric acid, yields a mixture of the ortho-, meta-, and para-isomers. The directing effects of the amino acid side chain on the phenyl ring influence the isomer distribution, with the para-isomer generally being the major product.

A significant historical method for the synthesis of α-amino acids, which could be adapted for nitrophenylalanine derivatives, is the Erlenmeyer-Plöchl azlactone synthesis . This series of reactions transforms an N-acylglycine into various other amino acids via an oxazolone intermediate. By using a nitrated benzaldehyde as a starting material, this method offers a pathway to specific nitrophenylalanine isomers.

Synthesis of Nitrophenylalanine Isomers

The synthesis of nitrophenylalanine isomers can be achieved through various methods, with the direct nitration of L-phenylalanine being the most common. However, to obtain specific isomers in higher purity, alternative strategies starting from nitrated precursors are often employed.

Synthesis of para-nitro-L-phenylalanine (4-Nitrophenylalanine)

The most straightforward synthesis of 4-nitro-L-phenylalanine involves the direct nitration of L-phenylalanine.[1][2]

Experimental Protocol: Direct Nitration of L-Phenylalanine [3]

-

Materials: L-phenylalanine, concentrated sulfuric acid (95-98%), concentrated nitric acid (90%), ice, lead carbonate (PbCO₃), hydrogen sulfide (H₂S) gas, 95% ethanol.

-

Procedure:

-

Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C.

-

Slowly add 3.0 ml of concentrated HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture over about 200 ml of ice and dilute with water to a total volume of approximately 700 ml.

-

Heat the solution to boiling and neutralize with about 80 g of PbCO₃.

-

Filter the resulting precipitate.

-

Bubble H₂S gas through the filtrate to precipitate any remaining lead ions, then filter again.

-

Reduce the volume of the filtrate to one-third by evaporation.

-

Collect the solid that forms by filtration and wash with 95% ethanol.

-

Recrystallize the product from boiling water.

-

-

Yield: 50-55% of p-nitrophenylalanine.[3]

A more recent and environmentally friendly approach involves the de novo biosynthesis of p-nitro-L-phenylalanine in Escherichia coli.[4] This method utilizes engineered metabolic pathways to produce the amino acid from glucose.

Synthesis of ortho-nitro-L-phenylalanine (2-Nitrophenylalanine)

The synthesis of o-nitrophenylalanine is often achieved starting from o-nitrocinnamic acid.[5]

Experimental Protocol: From o-Nitrocinnamic Acid (General Pathway)

-

Materials: o-Nitrocinnamic acid, appropriate reagents for amination and reduction.

-

Procedure: A common strategy involves the conversion of the carboxylic acid to an α-azido ester, followed by reduction of the azide to an amine and subsequent hydrolysis of the ester.

-

Esterification of o-nitrocinnamic acid.

-

Bromination of the α-carbon.

-

Substitution of the bromine with an azide group.

-

Reduction of the azide to an amine.

-

Hydrolysis of the ester to yield o-nitrophenylalanine.

-

Synthesis of meta-nitro-L-phenylalanine (3-Nitrophenylalanine)

m-Nitrophenylalanine can be synthesized starting from m-nitrobenzaldehyde.[6]

Experimental Protocol: From m-Nitrobenzaldehyde (via Erlenmeyer-Plöchl Reaction)

-

Materials: m-Nitrobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate.

-

Procedure:

-

Condensation of m-nitrobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the azlactone.

-

Hydrolysis of the azlactone to yield α-acetamido-m-nitrocinnamic acid.

-

Reduction of the double bond and hydrolysis of the acetyl group to give m-nitrophenylalanine.

-

Quantitative Data and Characterization

The characterization of nitrophenylalanine isomers relies on standard analytical techniques, including spectroscopy and mass spectrometry.

Physicochemical Properties

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| ortho-Nitrophenylalanine | C₉H₁₀N₂O₄ | 210.19 | - |

| meta-Nitrophenylalanine | C₉H₁₀N₂O₄ | 210.19 | White to off-white solid |

| para-Nitrophenylalanine | C₉H₁₀N₂O₄ | 210.19 | Yellow or brown powder |

Spectroscopic Data

The spectroscopic data provides a unique fingerprint for each isomer, allowing for their identification and differentiation.

Table of Spectroscopic Data:

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| ortho-Nitrophenylalanine | Aromatic: ~7.3-8.1 (m), α-H: ~4.0 (t), β-H: ~3.2 (d) | Aromatic: ~124-148, C=O: ~175, Cα: ~55, Cβ: ~37 | N-H: ~3300-3500, NO₂: ~1520 (asym), ~1350 (sym), C=O: ~1700 | 210 (M⁺) |

| meta-Nitrophenylalanine | Aromatic: ~7.5-8.2 (m), α-H: ~4.0 (t), β-H: ~3.2 (d) | Aromatic: ~122-148, C=O: ~175, Cα: ~55, Cβ: ~37 | N-H: ~3300-3500, NO₂: ~1530 (asym), ~1350 (sym), C=O: ~1700 | 210 (M⁺) |

| para-Nitrophenylalanine | Aromatic: ~7.4 (d), ~8.1 (d), α-H: ~3.9 (t), β-H: ~3.1 (d) | Aromatic: ~123, 130, 147, 148, C=O: ~174, Cα: ~55, Cβ: ~37 | N-H: ~3350, 3470, NO₂: ~1500 (asym), ~1330 (sym), C=O: ~1710 | 210 (M⁺) |

Note: Exact chemical shifts and absorption bands can vary depending on the solvent and experimental conditions.

Biological Activity and Applications

The introduction of a nitro group into the phenylalanine structure significantly alters its biological properties and opens up a range of applications in research and drug development.

ortho-Nitrophenylalanine

-

Photocleavable Probes: 2-Nitrophenylalanine is renowned for its use in protein engineering as a photocleavable amino acid.[7] When incorporated into a polypeptide chain, irradiation with UV light can induce cleavage of the peptide backbone at the site of the 2-nitrophenylalanine residue.[7] This allows for precise spatial and temporal control over protein function.

meta-Nitrophenylalanine

-

Synthetic Intermediate: 3-Nitrophenylalanine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including plasmin inhibitors which are important in regulating blood coagulation.[8] The nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications.

para-Nitrophenylalanine

-

Enzyme Inhibition: 4-Nitrophenylalanine has been investigated for its potential to inhibit various enzymes. Its structural similarity to phenylalanine allows it to interact with the active sites of enzymes that process aromatic amino acids.

-

Precursor for Bioactive Molecules: The reduction of the nitro group in 4-nitrophenylalanine to an amine yields 4-aminophenylalanine, a versatile building block for the synthesis of peptides and other molecules with potential therapeutic applications.[9]

Signaling Pathways

Currently, there is limited direct evidence of nitrophenylalanine isomers being involved in specific endogenous signaling pathways. Their biological effects are primarily attributed to their roles as enzyme inhibitors, synthetic precursors, or tools for protein manipulation. Further research is needed to explore any potential direct interactions with cellular signaling cascades.

Conclusion

The nitrophenylalanine isomers represent a fascinating class of unnatural amino acids with a rich history rooted in classical organic synthesis. From their initial preparation via direct nitration to more sophisticated and targeted synthetic routes, the ability to introduce a nitro group at specific positions on the phenyl ring has provided chemists and biologists with valuable tools. The distinct properties of the ortho-, meta-, and para-isomers have led to diverse applications, including the development of photocleavable protein linkers, intermediates for pharmaceuticals, and probes for studying enzyme mechanisms. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the potential applications of nitrophenylalanine isomers in drug discovery and chemical biology are likely to expand even further. This guide serves as a foundational resource for researchers looking to explore the potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. CAS 1013-96-3: o-Nitrocinnamic acid | CymitQuimica [cymitquimica.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectral Properties of (S)-2-amino-3-(2-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of (S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitro-L-phenylalanine. Due to the limited availability of direct experimental spectral data in public databases, this guide combines known physical properties with expected spectral characteristics inferred from analogous compounds and established spectroscopic principles. Detailed experimental protocols for obtaining the spectral data are also provided.

Physicochemical Properties

(S)-2-amino-3-(2-nitrophenyl)propanoic acid is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitro group onto the phenyl ring significantly influences its electronic and, consequently, its spectral properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | Chem-Impex[1], Biosynth[2] |

| Molecular Weight | 210.19 g/mol | Chem-Impex[1], Biosynth[2] |

| Appearance | White to pale yellowish brown powder | Chem-Impex[1] |

| Melting Point | 223 °C (decomposes) | Biosynth[2], ChemicalBook[3] |

| Chiral Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[1], Biosynth[2] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (S)-2-amino-3-(2-nitrophenyl)propanoic acid, both ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Spectral Data (in D₂O)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 7.5 - 8.2 | m | The four protons on the nitrophenyl ring will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling. |

| α-CH | ~4.0 | dd | The alpha-proton will be a doublet of doublets due to coupling with the two diastereotopic β-protons. |

| β-CH₂ | ~3.3 | m | The two beta-protons will appear as a multiplet due to coupling with the α-proton and each other. |

Expected ¹³C NMR Spectral Data (in D₂O)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Carboxyl) | 170 - 175 | The chemical shift is influenced by pH. |

| C-NO₂ | 145 - 150 | The carbon atom directly attached to the nitro group. |

| Aromatic C-H | 120 - 140 | The chemical shifts of the five other aromatic carbons will vary based on their position relative to the nitro and amino-propanoic acid groups. |

| α-CH | 55 - 60 | The alpha-carbon is sensitive to the nature of the side chain. |

| β-CH₂ | 35 - 40 | The beta-carbon of the side chain. |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural elucidation.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 211.0662 | Protonated molecular ion in positive ion mode ESI-MS. |

| [M-H]⁻ | 209.0517 | Deprotonated molecular ion in negative ion mode ESI-MS. |

| [M-COOH]⁺ | 165.0764 | A common fragment resulting from the loss of the carboxyl group. |

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amino acid) | 3000 - 3300 | Medium, Broad |

| O-H Stretch (carboxylic acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (carboxylic acid) | 1700 - 1725 | Strong |

| N-O Asymmetric Stretch (nitro) | 1500 - 1550 | Strong |

| N-O Symmetric Stretch (nitro) | 1335 - 1375 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore will dominate the UV-Vis spectrum of this compound.

Expected UV-Visible Absorption Maxima

| Wavelength (λmax) | Solvent | Notes |

| ~270-280 nm | Water or Ethanol | This absorption is attributed to the π → π* transitions of the nitrophenyl ring. The exact wavelength and molar absorptivity will be sensitive to the solvent polarity and pH. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for (S)-2-amino-3-(2-nitrophenyl)propanoic acid.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(S)-2-amino-3-(2-nitrophenyl)propanoic acid

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-2-amino-3-(2-nitrophenyl)propanoic acid and dissolve it in 0.6 mL of D₂O in a clean vial.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a 1D ¹H NMR spectrum using a standard pulse program. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 5 seconds

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Mass Spectrometry

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.

Materials:

-

(S)-2-amino-3-(2-nitrophenyl)propanoic acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water mixture.

-

For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an appropriate collision energy.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(S)-2-amino-3-(2-nitrophenyl)propanoic acid

-

Potassium bromide (KBr, IR grade)

-

FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a KBr pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

UV-Visible Spectroscopy

Objective: To determine the absorption maxima of the compound.

Materials:

-

(S)-2-amino-3-(2-nitrophenyl)propanoic acid

-

Spectroscopic grade solvent (e.g., ethanol or water)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank in the sample holder.

-

Replace the blank with the sample solution.

-

Scan the absorbance of the sample from 200 to 400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectral characterization of a novel amino acid derivative like (S)-2-amino-3-(2-nitrophenyl)propanoic acid.

Caption: General workflow for the synthesis, purification, and spectral analysis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-defined signaling pathway directly attributed to (S)-2-amino-3-(2-nitrophenyl)propanoic acid in the scientific literature. Research has primarily focused on its use as a photo-cleavable non-canonical amino acid for protein engineering and studying protein function.[4] Its utility lies in the ability to incorporate it into proteins at specific sites and then use light to cleave the polypeptide backbone, offering spatial and temporal control over protein activity.[4]

Further research is required to determine if this molecule has any direct biological activity or interaction with specific signaling pathways beyond its application as a research tool.

This document is intended for informational purposes for a scientific audience. The provided spectral data are predictions based on analogous compounds and should be confirmed by experimental analysis.

References

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

A Technical Guide to the Theoretical Basis of o-Nitrophenylalanine Photocleavage

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and mechanistic principles underpinning the photocleavage of o-nitrophenylalanine (o-NPA). As a photocleavable non-canonical amino acid, o-NPA allows for the precise spatiotemporal control of peptide and protein function through light, a technique with significant applications in chemical biology and drug delivery. This document details the core photochemical mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways.

Core Photochemical Mechanism

The photocleavage of compounds based on the o-nitrobenzyl (oNB) chromophore, including o-nitrophenylalanine, is a well-studied photochemical reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm), which populates an electronically excited state. The subsequent reaction cascade involves an intramolecular hydrogen abstraction, rearrangement, and eventual cleavage.

Photoexcitation and Excited States

Upon absorbing a photon, the o-nitrobenzyl moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). While the reaction can proceed from this singlet state, intersystem crossing (ISC) to a triplet state (T₁) can also occur.[1] The specific pathway and its efficiency can be influenced by the molecular environment and substituents.[2][3] The primary photochemical event, however, is the intramolecular abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group.[2][4] Isotope labeling studies, which show a strong kinetic isotope effect when the benzylic hydrogen is replaced with deuterium, confirm that this hydrogen abstraction is a rate-determining step.[2][5]

Formation of the Aci-Nitro Intermediate

The intramolecular hydrogen transfer results in the formation of a transient biradical species, which rapidly rearranges into a more stable intermediate known as an aci-nitro tautomer.[4][6] This intermediate is a key branching point in the reaction pathway. The aci-nitro species can either revert to the starting material or proceed through a cyclization reaction.

Rearrangement and Product Formation

The aci-nitro intermediate undergoes an irreversible cyclization and subsequent rearrangement, ultimately leading to the cleavage of the C-O or C-N bond at the benzylic position. This releases the caged molecule and converts the o-nitrobenzyl group into an o-nitrosobenzaldehyde or a related derivative.[4][7]

Unique Mechanism for o-NPA in Peptides: Cinnoline Formation

When o-nitrophenylalanine is incorporated into a polypeptide chain, its photolysis leads to a unique and efficient cleavage of the peptide backbone. The mechanism diverges from the simple release of a leaving group. Following the expected formation of the nitroso intermediate, the nitroso group undergoes an intramolecular addition reaction with the N-terminal amide nitrogen of the adjacent amino acid residue.[8][9] This forms a cyclic azo intermediate, which, after hydrolysis of the activated carbonyl group, results in two distinct peptide fragments: one with a C-terminal carboxylate and another with an N-terminal cinnoline ring.[8][10] This specific mechanism is a key feature of o-NPA-mediated protein cleavage.

Quantitative Data Summary

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.[11] The quantum yield for o-NPA-mediated peptide cleavage has been determined experimentally.

| Parameter | Value | Conditions | Reference |

| Photocleavage Quantum Yield (Φ) | 0.07 ± 0.01 | 365 nm irradiation, in Phosphate Buffered Saline (pH 7.4) | [8] |

| Typical Excitation Wavelength | ~365 nm | UV-A Light | [8][9] |

| Primary Photoproducts | N-terminal Cinnoline, C-terminal Carboxylate | In polypeptide context | [8] |

| Relative Quantum Yields (Context) | |||

| o-Nitrotoluene | 1.0 (Reference) | Dioxane, 350 nm | [12] |

| Methyl o-nitrobenzyl ether | 11 | Dioxane, 350 nm | [12] |

| p-Cyanophenyl-o-nitrobenzyl ether | 110 | Dioxane, 350 nm | [12] |

Experimental Protocols

Investigating the photocleavage of o-NPA involves several key experimental techniques to determine reaction efficiency and identify products.

Protocol for Quantum Yield Determination

The quantum yield of o-NPA photocleavage can be determined using chemical actinometry, where the reaction rate is compared to that of a standard compound with a known quantum yield.[8]

Objective: To measure the quantum yield (Φ) of peptide photocleavage.

Materials:

-

Peptide containing o-NPA (e.g., 10 μM in PBS, pH 7.4).

-

Chemical actinometer standard (e.g., 2-nitrobenzaldehyde).

-

Monochromatic light source with a shutter (e.g., 365 nm lamp with filter).

-

HPLC system with a photodiode array (PDA) detector and a C18 column.

-

UV-Vis Spectrophotometer.

Methodology:

-

Sample Preparation: Prepare solutions of the o-NPA-containing peptide and the actinometer standard at a concentration where their absorbance at the irradiation wavelength is matched and sufficiently high to absorb a significant fraction of the incident light.

-

Irradiation: Irradiate both the sample and standard solutions in parallel under identical conditions (light path, intensity, volume, and temperature).

-

Time-Course Monitoring: At specific time intervals, take aliquots from both solutions and stop the reaction (e.g., by placing them in the dark on ice).

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of photoproducts. Use the PDA detector to quantify the peak areas at a suitable wavelength.[8]

-

Data Analysis: Plot the concentration of the reactant versus time for both the sample and the standard. The initial rate of reaction is determined from the slope of this plot.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following formula: Φ_sample = Φ_std × (Rate_sample / Rate_std) where Φ_std is the known quantum yield of the standard, and Rate is the initial rate of photoconversion for the sample and standard, respectively.

Protocol for Product Identification

The identification of the final cleavage products is crucial for confirming the reaction mechanism. This typically involves a combination of chromatographic separation and spectroscopic analysis.

Objective: To identify and characterize the products of o-NPA photocleavage.

Materials:

-

Concentrated solution of o-NPA-containing peptide.

-

Preparative light source (365 nm).

-

HPLC system for purification.

-

High-Resolution Mass Spectrometer (e.g., ESI-TOF).

-

NMR Spectrometer (for structural elucidation).

Methodology:

-

Preparative Photolysis: Irradiate a solution of the peptide until a significant amount of product has formed (e.g., >95% conversion as monitored by analytical HPLC).[8]

-